Methicillin Acyl-Serine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Méthicilline Acyl-Sérine est un composé synthétique appartenant à la classe des antibiotiques β-lactames. Cette classe est caractérisée par un cycle β-lactame à quatre chaînons, qui est crucial pour son activité bactéricide. La Méthicilline Acyl-Sérine est conçue pour cibler et inhiber les protéines de liaison à la pénicilline bactériennes, perturbant ainsi la synthèse du peptidoglycane, un composant essentiel de la paroi cellulaire bactérienne .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Méthicilline Acyl-Sérine est synthétisée par une série de réactions chimiques impliquant l'acylation de la sérine avec la méthicilline. Le processus implique généralement les étapes suivantes :

Réaction d'acylation : La méthicilline est mise à réagir avec la sérine en présence d'un agent acylant approprié dans des conditions contrôlées pour former la Méthicilline Acyl-Sérine.

Purification : Le produit est purifié à l'aide de techniques chromatographiques pour éliminer les impuretés et les sous-produits

Méthodes de production industrielle : Dans les environnements industriels, la production de Méthicilline Acyl-Sérine implique des réactions d'acylation à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle qualité pour garantir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : La Méthicilline Acyl-Sérine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants :

Hydrolyse : Se produit généralement en présence d'enzymes β-lactamases dans des conditions physiologiques.

Principaux produits formés :

Produits d'hydrolyse : Métabolites inactifs résultant de la dégradation du cycle β-lactame.

Complexes acyl-enzymes : Complexes stables formés avec les protéines de liaison à la pénicilline, conduisant à l'inhibition de la synthèse de la paroi cellulaire bactérienne.

4. Applications de la recherche scientifique

La Méthicilline Acyl-Sérine a une large gamme d'applications dans la recherche scientifique, notamment :

Industrie : Utilisée dans le développement de nouveaux inhibiteurs des β-lactamases et d'autres agents antibactériens.

5. Mécanisme d'action

La Méthicilline Acyl-Sérine exerce ses effets en ciblant et en inhibant les protéines de liaison à la pénicilline dans les cellules bactériennes. Le composé forme un complexe acyl-enzyme covalent avec ces protéines, les empêchant de catalyser la réticulation des brins de peptidoglycane. Cette perturbation de la synthèse du peptidoglycane affaiblit la paroi cellulaire bactérienne, ce qui conduit à la lyse et à la mort cellulaire .

Applications De Recherche Scientifique

Methicillin Acyl-Serine has a wide range of applications in scientific research, including:

Mécanisme D'action

Methicillin Acyl-Serine exerts its effects by targeting and inhibiting penicillin-binding proteins in bacterial cells. The compound forms a covalent acyl-enzyme complex with these proteins, preventing them from catalyzing the cross-linking of peptidoglycan strands. This disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

La Méthicilline Acyl-Sérine est similaire aux autres antibiotiques β-lactames, comme la pénicilline, les céphalosporines et les carbapénèmes. Elle possède des propriétés uniques qui la distinguent de ces composés :

Céphalosporines : Les céphalosporines ont un spectre d'activité plus large que la Méthicilline Acyl-Sérine, mais elles sont également plus sensibles à l'hydrolyse par les β-lactamases.

Composés similaires :

- Pénicilline

- Céphalosporines

- Carbapénèmes

- Monobactames

La résistance unique de la Méthicilline Acyl-Sérine aux enzymes β-lactamases et son ciblage spécifique des protéines de liaison à la pénicilline en font un composé précieux dans la lutte contre les infections bactériennes, en particulier celles causées par des souches résistantes.

Propriétés

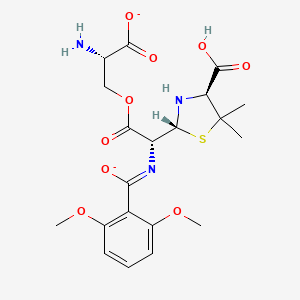

Formule moléculaire |

C20H25N3O9S-2 |

|---|---|

Poids moléculaire |

483.5 g/mol |

Nom IUPAC |

(2S)-2-amino-3-[(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[[(2,6-dimethoxyphenyl)-oxidomethylidene]amino]acetyl]oxypropanoate |

InChI |

InChI=1S/C20H27N3O9S/c1-20(2)14(18(27)28)23-16(33-20)13(19(29)32-8-9(21)17(25)26)22-15(24)12-10(30-3)6-5-7-11(12)31-4/h5-7,9,13-14,16,23H,8,21H2,1-4H3,(H,22,24)(H,25,26)(H,27,28)/p-2/t9-,13-,14-,16+/m0/s1 |

Clé InChI |

GFYFFUGNPVBDAK-ZHBCMPEGSA-L |

SMILES isomérique |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C |

SMILES canonique |

CC1(C(NC(S1)C(C(=O)OCC(C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)

![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)

![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)

![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)

![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)

![[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester](/img/structure/B10777999.png)

![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)